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Executive Summary
NTPO, or Nitrilotris(methylenephosphonic acid), in the context of non-thermal plasma (NTP)

treatment, functions as a potent inducer of DNA damage, primarily through the generation of

reactive oxygen species (ROS). The addition of oxygen gas flow during NTP treatment,

referred to as NTPO, significantly enhances the production of intracellular ROS. This leads to

the formation of genomic DNA lesions and single-strand breaks, which subsequently activate

the Ataxia Telangiectasia and Rad3-related (ATR)-mediated cell cycle checkpoint. The cellular

response to NTPO-induced DNA damage relies heavily on the Base Excision Repair (BER)

pathway, with a key role for Poly (ADP-ribose) polymerase 1 (PARP1). Consequently, the

inhibition of PARP1 has been shown to potentiate the apoptotic effects of NTPO, highlighting a

promising avenue for combination cancer therapy.

Core Mechanism of Action: DNA Damage and ATR
Signaling
The primary mechanism of action of NTPO is the induction of DNA damage mediated by a

significant increase in intracellular reactive oxygen species (ROS). This enhanced ROS

production, a consequence of the addition of oxygen to non-thermal plasma treatment, leads to

the formation of various DNA lesions, including oxidized bases and a substantial number of

single-strand breaks.[1][2]
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This genomic damage triggers the activation of the ATR-mediated signaling cascade, a crucial

component of the DNA damage response (DDR). The ATR pathway is activated in response to

single-stranded DNA and stalled replication forks, leading to the phosphorylation of

downstream targets, including checkpoint kinase 1 (CHK1). This initiates a cell cycle

checkpoint, halting cell cycle progression to allow for DNA repair.[1]

A critical aspect of NTPO's mechanism is the cell's reliance on the Base Excision Repair (BER)

pathway for resolving the induced DNA lesions. The Nucleotide Excision Repair (NER) pathway

does not appear to play a significant role in the repair of NTPO-induced damage.[1]
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Caption: NTPO-induced DNA damage and subsequent ATR signaling pathway.

Quantitative Data Summary
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The following tables summarize the quantitative findings from key experiments investigating the

effects of NTPO.

Table 1: Effect of NTP and NTPO on Apoptosis in Human Cancer Cell Lines

Cell Line Treatment
Cleaved Caspase-3
Positive Cells (%)

TUNEL Positive
Cells (%)

A549 (Lung

Carcinoma)
Control ~5 ~4

NTP ~15 ~10

NTPO ~45 ~20

SK-MEL-2

(Melanoma)
Control ~4 ~3

NTP ~12 ~8

NTPO ~35 ~18

Data extracted from Choi JY, et al. Oncotarget. 2016.[1]

Table 2: Induction of DNA Damage by NTP and NTPO

Cell Line Treatment

γH2AX
Phosphorylation
(Fold Change vs.
Control)

Comet Assay (Tail
Moment)

A549 NTP ~2.5 ~15

NTPO ~5.0 ~45

SK-MEL-2 NTP ~2.0 ~12

NTPO ~4.5 ~38

Data extracted from Choi JY, et al. Oncotarget. 2016.[1][3]
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Table 3: Effect of PARP Inhibition on NTPO-Induced Apoptosis in A549 Cells

Treatment
Cleaved Caspase-3
Positive Cells (%)

TUNEL Positive Cells (%)

NTPO ~45 ~20

NTPO + PARP Inhibitor ~65 ~35

Data extracted from Choi JY, et al. Oncotarget. 2016.[1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Cell Culture and NTPO Treatment
Cell Lines: Human lung carcinoma (A549) and human melanoma (SK-MEL-2) cells were

used.

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a humidified atmosphere of 5% CO2.

NTPO Treatment Protocol: A non-thermal plasma jet device was used. For NTPO treatment,

oxygen gas was introduced into the helium gas flow at a controlled rate. Cells were seeded

in appropriate culture plates and exposed to the plasma jet for a specified duration (e.g., 30-

60 seconds). The distance between the plasma jet nozzle and the cell surface was

maintained at a constant distance.

Western Blot Analysis
Objective: To detect the expression and phosphorylation status of key proteins in the DNA

damage response pathway (e.g., γH2AX, CHK1).

Procedure:
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Following NTPO treatment, cells were harvested and lysed in RIPA buffer containing

protease and phosphatase inhibitors.

Protein concentration was determined using a BCA protein assay kit.

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a

polyvinylidene difluoride (PVDF) membrane.

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

The membrane was incubated with primary antibodies against target proteins (e.g., anti-

γH2AX, anti-phospho-CHK1, anti-β-actin) overnight at 4°C.

After washing with TBST, the membrane was incubated with the appropriate horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection

system.

Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To quantify DNA single-strand breaks.

Procedure:

Cells were harvested after NTPO treatment.

A suspension of single cells was mixed with low-melting-point agarose.

The mixture was layered onto a microscope slide pre-coated with normal melting point

agarose.

The slides were immersed in a lysis solution to remove cell membranes and proteins,

leaving behind the nuclear DNA (nucleoids).

The slides were then placed in an electrophoresis chamber filled with alkaline buffer (pH >

13) to unwind the DNA.
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Electrophoresis was performed at a low voltage.

The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR

Green).

Comet-like images, where the "tail" represents fragmented DNA that has migrated away

from the "head" (intact DNA), were visualized using a fluorescence microscope and

quantified using specialized software to determine the tail moment.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

Cells were cultured on coverslips and treated with NTPO.

Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and

biotin-dUTP, was added to the cells and incubated in a humidified chamber. TdT catalyzes

the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

The incorporated biotin-dUTP was then detected using streptavidin conjugated to a

fluorescent probe (e.g., Alexa Fluor 488).

Nuclei were counterstained with a DNA-specific dye like DAPI.

The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence

microscopy.

Experimental Workflow Diagram
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Caption: Workflow for investigating the mechanism of action of NTPO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action
of NTPO]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017564#what-is-the-mechanism-of-action-of-ntpo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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